

Didecyl Phthalate: A Comprehensive Analysis of Structure-Activity Relationships

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Compound of Interest

Compound Name: *Didecyl phthalate*

Cat. No.: *B1670497*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl phthalate (DDP) is a high molecular weight phthalate ester extensively used as a plasticizer in a variety of polymer products to enhance flexibility and durability. As with other phthalates, there is considerable interest in understanding its toxicological profile and the relationship between its chemical structure and biological activity. This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of **didecyl phthalate**, focusing on its interaction with nuclear receptors, downstream cellular effects, and toxicological endpoints. The information is presented to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

Structure-Activity Relationship of Phthalates

The biological activity of phthalate esters is largely determined by the structure of their alkyl side chains. For many toxicological endpoints, the monoester metabolites of phthalates are considered the active compounds. A key mechanism of action for high molecular weight phthalates, including DDP, is the activation of the peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that plays a central role in lipid metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

The potency of phthalate monoesters to activate PPARs, particularly PPAR α and PPAR γ , is strongly correlated with the length and structure of their alkyl side chains. Generally, the agonistic activity increases with the length of the alkyl chain.

Table 1: Comparative PPAR α and PPAR γ Activation by Phthalate Monoesters

Phthalate Monoester	Alkyl Chain Length	Mouse PPAR α EC50 (μ M)	Human PPAR α EC50 (μ M)	Mouse PPAR γ EC50 (μ M)	Human PPAR γ EC50 (μ M)	Reference
Monoethyl phthalate (MEP)	C2	>1000	>1000	>1000	>1000	[1][2]
Monobutyl phthalate (MBP)	C4	>1000	>1000	>1000	>1000	[1][2]
Mono-sec-butyl phthalate (MBuP)	C4 (branched)	63	-	Weak/None	None	[1][2]
Mono(2-ethylhexyl) phthalate (MEHP)	C8 (branched)	0.6	3.2	10.1	6.2	[1][2]
Monobenzyl phthalate (MBzP)	-	21	30	100	75	[1][2]
Monononyl phthalate (MNP)	C9	-	-	-	-	[3]

Note: Direct EC50 values for monodecyl phthalate were not found in the searched literature. However, the trend of increasing potency with longer alkyl chains suggests that monodecyl

phthalate would be a potent PPAR α activator.[4]

Toxicological Endpoints

The toxicological effects of phthalates also exhibit clear structure-activity relationships. High molecular weight phthalates like DDP generally have low acute toxicity. For male reproductive toxicity, phthalates with straight-chain alkyl groups of C5-C6 are reported to be the most potent. The branching and unsaturation of the side chains can also influence toxicity.

Table 2: Acute Dermal Toxicity of Selected Phthalates

Phthalate	Species	Dermal LD50 (mg/kg)	Reference
Diethyl phthalate (DEP)	Rat	>11,000	[5]
Dibutyl phthalate (DBP)	Rabbit	>20,000	-
Didecyl phthalate (DDP)	Rabbit	16,800 (Mild skin irritation at 10mg/24h)	-

Experimental Protocols

In Vitro PPAR α Transactivation Assay

This protocol describes a common method to assess the ability of a compound to activate the PPAR α receptor using a luciferase reporter gene assay.[6][7]

1. Cell Culture and Transfection:

- Culture a suitable mammalian cell line (e.g., HEK293, COS-1) in appropriate media.
- Co-transfect the cells with two plasmids:
- An expression vector for the full-length human or mouse PPAR α .
- A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).
- A third plasmid expressing a constitutively active reporter (e.g., β -galactosidase or Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

2. Compound Exposure:

- After transfection, plate the cells in 96-well plates.
- Prepare serial dilutions of the test compound (**didecyl phthalate** or its monoester) and a positive control (e.g., GW7647) in the cell culture medium.
- Replace the cell medium with the medium containing the test compounds.
- Incubate the cells for 22-24 hours at 37°C in a CO2 incubator.

3. Luciferase Assay:

- After incubation, lyse the cells using a suitable lysis buffer.
- Add luciferase substrate to the cell lysate.
- Measure the luminescence using a luminometer.
- Measure the activity of the normalization reporter (e.g., β -galactosidase or Renilla luciferase).

4. Data Analysis:

- Normalize the luciferase activity to the activity of the internal control reporter.
- Plot the normalized luciferase activity against the logarithm of the compound concentration.
- Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.

Acute Dermal Toxicity Study (as per OECD Guideline 402)

This protocol outlines the procedure for assessing the acute dermal toxicity of a substance.[8]
[9][10][11][12]

1. Animals:

- Use healthy, young adult albino rabbits or rats.
- Acclimatize the animals to the laboratory conditions for at least 5 days before the test.

2. Preparation of the Test Site:

- Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals (approximately 10% of the total body surface area). Care should be taken to avoid

abrading the skin.

3. Application of the Test Substance:

- Apply the test substance (**didecyl phthalate**) uniformly over the prepared skin area.
- Cover the application site with a porous gauze dressing and secure it with non-irritating tape.
- The exposure period is 24 hours.

4. Observation:

- Observe the animals for signs of toxicity and mortality at least once a day for 14 days.
- Record body weights shortly before the test and at least weekly thereafter.
- At the end of the test, perform a gross necropsy on all animals.

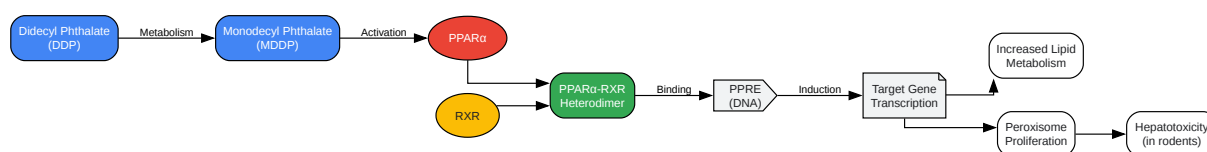
5. Data Analysis:

- The LD50 (median lethal dose) is determined from the number of animals that die during the observation period.

Signaling Pathways and Experimental Workflows

PPAR α Signaling Pathway

Didecyl phthalate, primarily through its monoester metabolite, acts as a ligand for PPAR α . Upon activation, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[13][14][15][16][17]

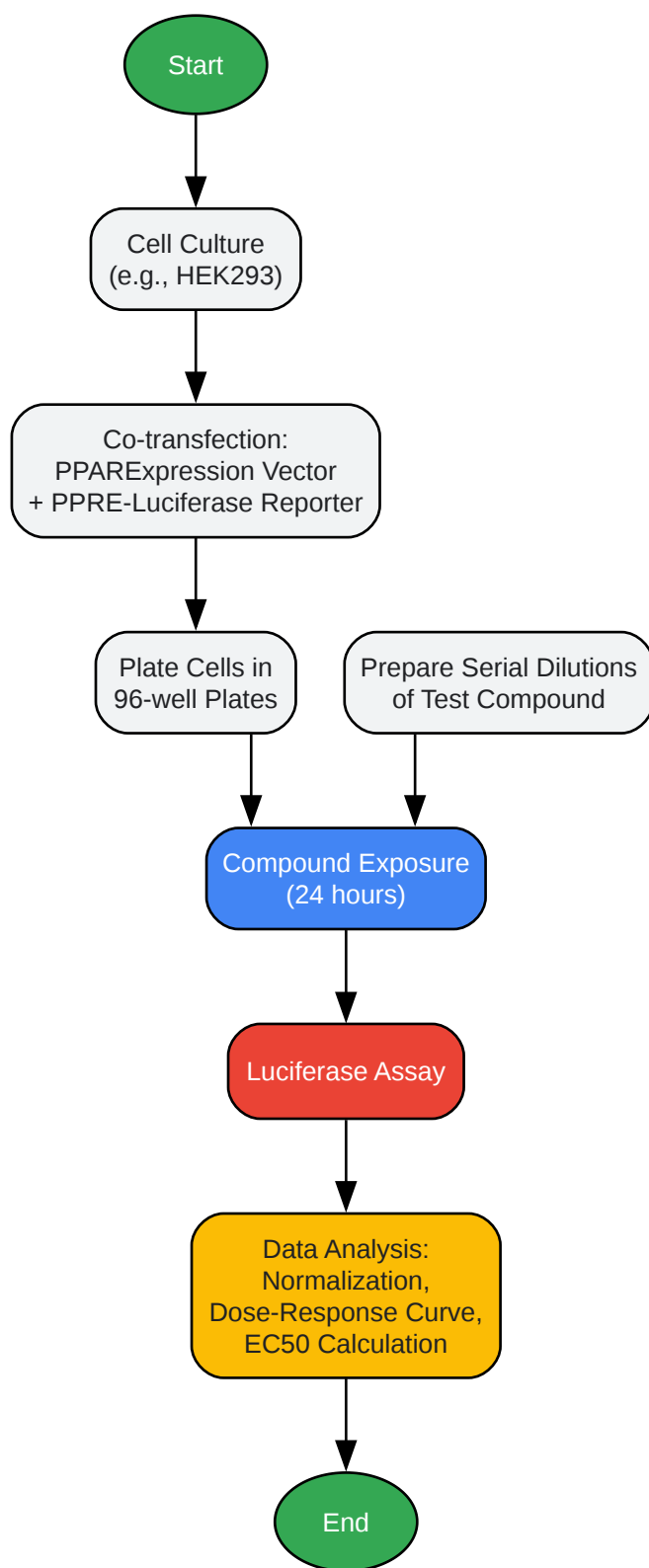


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Caption: PPAR α signaling pathway activated by **didecyl phthalate**.

Experimental Workflow for In Vitro PPAR α Activation Assay

The following diagram illustrates a typical workflow for determining the PPAR α activation potential of a test compound.

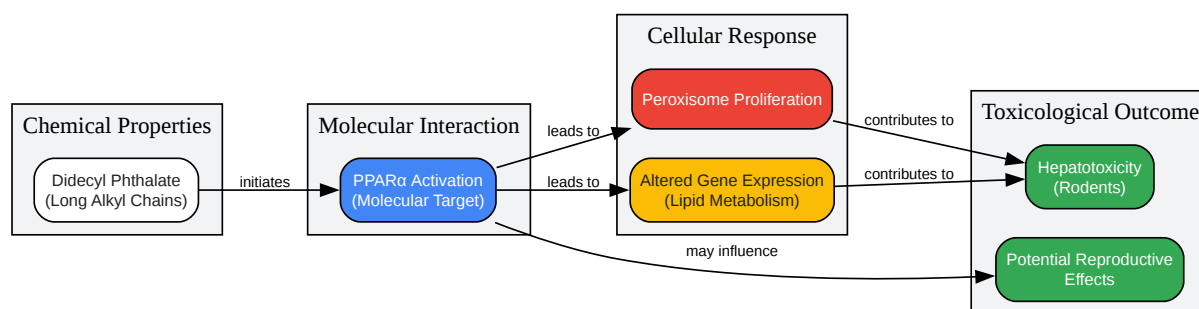


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Caption: Workflow for in vitro PPARα activation assay.

Logical Relationship: DDP Structure to Toxicological Outcome

This diagram provides a high-level overview of the logical connections between the chemical structure of **didecyl phthalate** and its potential toxicological effects.



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Caption: Logical relationship of DDP from structure to outcome.

Conclusion

The structure-activity relationship of **didecyl phthalate** is intrinsically linked to the length of its alkyl chains, which dictates its potency as a PPARα agonist. The activation of this nuclear receptor is a key initiating event in a cascade that leads to peroxisome proliferation and alterations in lipid metabolism, which are associated with hepatotoxicity in rodents. While DDP exhibits low acute toxicity, its potential to interact with nuclear receptors warrants further investigation, particularly in the context of chronic exposure and potential endocrine-disrupting effects. This guide provides a foundational understanding of the SAR of **didecyl phthalate**, offering valuable insights for toxicological risk assessment and the development of safer alternatives.

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